3-(4-Iodoanilino)-1-thiophen-2-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Iodoanilino)-1-thiophen-2-ylpropan-1-one is a useful research compound. Its molecular formula is C13H12INOS and its molecular weight is 357.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Applications of Thiophene Derivatives
Thiophene derivatives, including those similar to "3-(4-Iodoanilino)-1-thiophen-2-ylpropan-1-one," have been extensively studied for their bioactive potential. These compounds are recognized for their presence in both natural and synthetic compounds with significant bioactivities, making them crucial in medicinal chemistry. Thiophene derivatives exhibit a variety of biological activities, such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Notable drugs in the market, like Cefoxitin, Cephalothin, and Raltitrexed, contain thiophene derivatives, highlighting their importance in drug development. The adaptability of thiophenes in organic materials due to their electronic properties has been documented, alongside their value as intermediates in organic synthesis and their applications in agrochemicals, flavors, and dyes. Ongoing research aims to further the synthesis of thiophene derivatives to enhance their efficiency and application in natural product and drug synthesis, emphasizing the continued interest and potential of these compounds in various scientific and industrial fields (Xuan, 2020).
Thiophene in Drug Design and Bioactive Molecules
The role of five-membered heterocycles, such as furan and thiophene, in drug design is significant. These structural units are pivotal in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The bioisosteric replacement of aryl substituents with heteroaryl ones, including thiophene, has shown to impact the activities of bioactive molecules. This review provides an extensive overview of various classes of compounds containing heteroaryl-substituted derivatives and their development for optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. It exemplifies the diverse modifications of the lead compound structure to obtain favorable activity and selectivity, demonstrating the versatility and importance of thiophene derivatives in developing therapeutic agents (Ostrowski, 2022).
Properties
IUPAC Name |
3-(4-iodoanilino)-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALIRQXHFFDWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.